molecular formula C7H14N2 B1248370 1,5-Diazabicyclo[4.3.0]nonane CAS No. 57672-23-8

1,5-Diazabicyclo[4.3.0]nonane

Cat. No.: B1248370
CAS No.: 57672-23-8
M. Wt: 126.2 g/mol
InChI Key: IHGJZNUBLMAEGL-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1,5-Diazabicyclo[4.3.0]nonane plays a significant role in biochemical reactions, primarily due to its strong basicity. It is commonly used as a catalyst in dehydrohalogenation reactions, base-catalyzed rearrangements, and aldol condensations . The compound interacts with various enzymes and proteins, facilitating reactions that involve the removal of hydrogen halides or the rearrangement of molecular structures. For instance, it is used in the synthesis of β-carbolines from tetrahydro-β-carbolines via dehydrogenative/decarboxylative aromatization .

Cellular Effects

This compound influences cellular processes by acting as a strong base in various biochemical reactions. It affects cell function by facilitating reactions that alter cellular metabolism and gene expression. The compound’s role in dehydrohalogenation and rearrangement reactions can impact cell signaling pathways and metabolic processes, leading to changes in cellular activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its strong basicity. It acts as a nucleophilic catalyst, facilitating the removal of hydrogen halides and promoting rearrangement reactions. The compound’s ability to stabilize transition states and intermediates in these reactions is crucial for its catalytic activity . Additionally, it can interact with enzymes and proteins, leading to enzyme inhibition or activation, which in turn affects gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods or under harsh conditions. Long-term studies have shown that the compound can maintain its catalytic activity for significant durations, although some degradation may occur .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively catalyze biochemical reactions without causing adverse effects. At high doses, it may exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to dehydrohalogenation and rearrangement reactions. It interacts with enzymes and cofactors that facilitate these reactions, impacting metabolic flux and metabolite levels. The compound’s role in these pathways is crucial for its catalytic activity and its ability to influence cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution is essential for its catalytic activity and its ability to influence biochemical reactions .

Subcellular Localization

This compound is localized in various subcellular compartments, where it exerts its catalytic activity. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This subcellular localization is crucial for its role in facilitating biochemical reactions and influencing cellular processes .

Chemical Reactions Analysis

1,5-Diazabicyclo[4.3.0]nonane undergoes various types of chemical reactions, including:

Common reagents used in these reactions include acrylonitrile, 2-pyrrolidone, and various aldehydes and ketones. Major products formed from these reactions include β-carbolines, quinazoline-2,4-diones, and benzothiazolones .

Comparison with Similar Compounds

Properties

IUPAC Name

1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-3-7-8-4-2-6-9(7)5-1/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGJZNUBLMAEGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2NCCCN2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454890
Record name Pyrrolo[1,2-a]pyrimidine, octahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57672-23-8
Record name Pyrrolo[1,2-a]pyrimidine, octahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 500 ml three-necked flask, 41.08 g (0.2 mol) of 3-(3-([1,3]dioxolan-2-yl) propylamino)-1-aminobutane are added to 65 g of 33% strength hydrochloric acid and 100 ml of water and the mixture is stirred vigorously for three hours. It is then neutralized by dropwise addition of 100 ml of 30% strength sodium hydroxide solution, and the neutralized solution is subjected to extraction with CH2Cl2. The organic extracts are dried over sodium carbonate and concentrated. This gives 27.54 g of a reddish liquid. Distillation under a high vacuum (overhead temperature=34° C., p=0.006 mbar) gives 15.87 g of 1,5-diazabicyclo[4.3.0]nonane as a colourless oil.
Name
3-(3-([1,3]dioxolan-2-yl) propylamino)-1-aminobutane
Quantity
41.08 g
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 1,5-Diazabicyclo[4.3.0]nonane in organic synthesis?

A1: this compound serves as a valuable building block in the synthesis of various complex molecules. One notable application is its incorporation into herbicide safeners, specifically those designed to protect corn crops from the harmful effects of imidazolinone herbicides like imazethapyr []. The compound's structure allows for the attachment of different functional groups, making it a versatile intermediate in organic synthesis [].

Q2: Can you describe a synthetic route for this compound and its derivatives?

A2: Researchers have successfully synthesized this compound derivatives through a one-pot synthesis approach. This method involves a ring closure and acylation reaction using readily available starting materials like levulinic acid, 1,3-propanediamine, and dichloroacetyl chloride []. The reaction conditions, including solvent, temperature, and molar ratio of reactants, significantly influence the yield []. Modifications to this approach, such as using different diamines and acyl chlorides, can lead to a variety of substituted this compound derivatives [].

Q3: How is the structure of this compound derivatives confirmed?

A3: The structure of these compounds is rigorously characterized using various spectroscopic techniques, including Infrared Spectroscopy (IR), proton and carbon Nuclear Magnetic Resonance (1H-NMR and 13C-NMR), Mass Spectrometry (MS), and elemental analysis [, ]. These methods provide detailed information about the functional groups, connectivity, and molecular weight of the synthesized compounds.

Q4: What are the potential applications of this compound derivatives in agriculture?

A4: Research indicates that certain derivatives, such as N-Dichloroacetyl-3,6-dimethyl-3-ethyl-9-oxo-1,5-diazabicyclo[4.3.0]nonane, exhibit promising herbicide safener activity []. These safeners can protect crops like maize from the damaging effects of herbicides like chlorsulfuron, enhancing crop yield and reducing herbicide application [, ].

Q5: Is this compound found naturally?

A5: Interestingly, this compound is also a product of spermine oxidation []. Spermine is a naturally occurring polyamine involved in various cellular processes. This finding suggests potential biological relevance for this compound and warrants further investigation.

Q6: Are there alternative synthetic routes to this compound and its derivatives?

A6: While the one-pot synthesis is efficient, exploring alternative routes is crucial for improving yield, selectivity, and cost-effectiveness. Research on selective C-N bond cleavage of spermine coordinated to cobalt(III) complexes offers a novel approach []. This method could potentially lead to more sustainable and environmentally friendly synthesis of this compound.

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